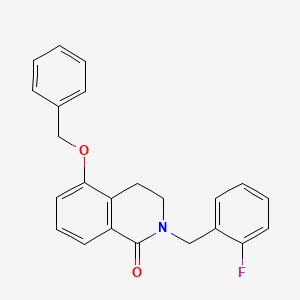
5-(苄氧基)-2-(2-氟苯甲基)-3,4-二氢异喹啉-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzyloxy group and a fluorobenzyl group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline backbone, followed by the addition of the benzyloxy and fluorobenzyl groups. The exact synthesis process would depend on the specific reactions used and could vary based on the desired yield, cost, and other factors.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the isoquinoline and benzyl groups), a heteroatom (nitrogen in the isoquinoline), and a halogen (fluorine in the fluorobenzyl group). These features could influence the compound’s reactivity and other properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the nitrogen atom, and the fluorine atom. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the nitrogen could act as a base or nucleophile. The fluorine atom could also influence the compound’s reactivity, as carbon-fluorine bonds are relatively strong and stable.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility could be affected by the presence of the polar nitrogen and fluorine atoms, and its stability could be influenced by the strength of the carbon-fluorine bond.科学研究应用
成像实体瘤中的 Sigma-2 受体状态
合成了一系列含氟苯甲酰胺类似物,包括与 5-(苯甲氧基)-2-(2-氟苯甲基)-3,4-二氢异喹啉-1(2H)-酮相关的结构,并评估了它们使用正电子发射断层扫描 (PET) 成像实体瘤的 sigma-2 受体状态。开发了对 sigma-2 受体具有中等到高亲和力的化合物,在生物分布研究中显示出高肿瘤摄取和可接受的肿瘤/正常组织比率。这项研究突出了氟-18 标记化合物在癌症诊断和肿瘤生物学研究中的潜力 (Tu 等人,2007 年)。
氟化杂环的合成和转化
已经进行了通过铑 (III) 催化的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联来合成四种类型的氟化杂环的研究。此过程包括 4-氟异喹啉-1(2H)-酮和 5-氟吡啶-2(1H)-酮的有效合成,突出了氟在药物和农用化学化合物开发中的作用。该研究提供了对这些反应的合成潜力和机理途径的见解,证明了氟化化合物在化学合成中的重要性 (Wu 等人,2017 年)。
新型 Sigma-2 受体探针的开发
N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺 (RHM-1) 及其衍生物被开发为 sigma-2 受体探针。这些化合物,包括与 5-(苯甲氧基)-2-(2-氟苯甲基)-3,4-二氢异喹啉-1(2H)-酮相似的结构,已显示出对 sigma-2 受体的强亲和力,使其可用于研究受体在体外的状态。对这些探针的研究有助于了解 sigma-2 受体生物学及其在疾病中的意义 (Xu 等人,2005 年)。
苯并呋喃和萘并呋喃异喹啉的合成
已经描述了一种使用一系列从氯甲基苯甲酸酯或苯甲腈和各种水杨腈开始的反应制备苯并呋喃[3,2-c]异喹啉衍生物的简便方法。该方法还促进了萘[1′,2′:4,5]呋喃[3,2-c]异喹啉的合成,展示了异喹啉衍生物在合成复杂杂环结构以用于药物化学和材料科学中的潜在应用中的多功能性 (Kalugin & Shestopalov,2011 年)。
安全和危害
As with any chemical compound, handling this substance would require appropriate safety precautions. These could include using personal protective equipment and ensuring proper ventilation. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.
未来方向
The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science, and optimizing its synthesis process. Further studies could also investigate its properties and behavior under various conditions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed. Always follow safety guidelines when handling chemical substances.
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-21-11-5-4-9-18(21)15-25-14-13-19-20(23(25)26)10-6-12-22(19)27-16-17-7-2-1-3-8-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCMASNCKOFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

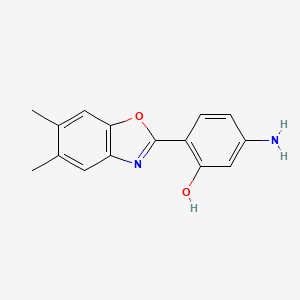
![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)
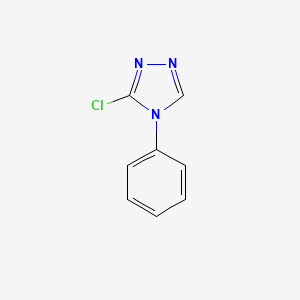
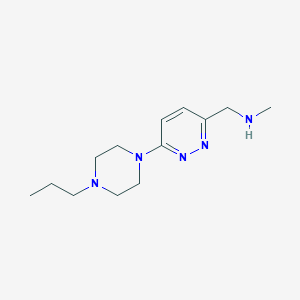
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)
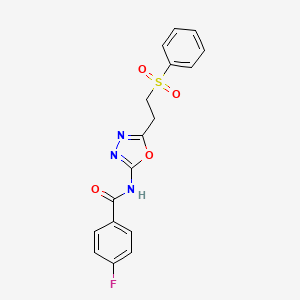
![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)
![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)
